STI-571 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used for the treatment of certain types of cancer, including chronic myeloid leukemia and gastrointestinal stromal tumors . This compound belongs to the phenylaminopyrimidine class of compounds and is chemically designed as 4-[(4-methyl-1-piperazinyl)methyl]-N-[[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamidine methanesulfonate .
Preparation Methods
The synthesis of STI-571 hydrochloride involves multiple steps, starting with the preparation of the phenylaminopyrimidine core. The synthetic route includes the reaction of 4-(3-pyridinyl)-2-pyrimidinamine with 4-(4-methyl-1-piperazinyl)methylbenzoyl chloride under specific conditions to form the desired compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
STI-571 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenylaminopyrimidine core or the piperazine moiety .
Scientific Research Applications
STI-571 hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the inhibition of protein kinases . In biology and medicine, it is extensively used in research related to cancer treatment, particularly for chronic myeloid leukemia and gastrointestinal stromal tumors . The compound is also used in industry for the development of new therapeutic agents targeting protein kinases .
Mechanism of Action
The mechanism of action of STI-571 hydrochloride involves the inhibition of specific protein-tyrosine kinases, including stem cell factor receptor (KIT), platelet-derived growth factor receptors (PDGFRs), and ABL and its oncogenic form BCR-ABL . These tyrosine kinases catalyze the transfer of phosphate from adenosine triphosphate to tyrosine residues on various substrates, leading to cellular proliferation and survival . This compound functions by competitively blocking the ATP binding site in these tyrosine kinases, thereby inhibiting their activities and reducing cancer cell proliferation .
Comparison with Similar Compounds
STI-571 hydrochloride is unique in its selective inhibition of specific protein-tyrosine kinases. Similar compounds include PD173955 and other tyrosine kinase inhibitors that target the ATP-binding site of the kinase domain . this compound is distinct in its ability to capture a specific inactive conformation of the activation loop of ABL, which contributes to its high specificity and potency . Other similar compounds may target multiple forms of ABL or other kinases, but this compound remains a benchmark for its selectivity and effectiveness in cancer treatment .
Properties
Molecular Formula |
C29H34ClN7O |
---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]cyclohexa-1,5-dien-1-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C29H33N7O.ClH/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;/h3-13,18-19,21,27H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H |
InChI Key |
DATHJYNMMUJECU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(=CC1NC2=NC=CC(=N2)C3=CN=CC=C3)NC(=O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.